In the rapidly evolving landscape of Metal-Organic Frameworks (MOFs), the rational design of organic linkers is a cornerstone for tailoring framework properties to specific applications. Among the diverse array of building blocks, bipyridyl-based linkers have emerged as particularly versatile components, enabling the construction of robust frameworks with tunable porosity, catalytic activity, and photophysical characteristics. This guide provides an in-depth comparison of 1,2-di(pyridin-4-yl)ethyne with other prominent bipyridyl linkers, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective impacts on MOF performance, supported by experimental data.
Bipyridyl linkers, characterized by two pyridyl rings, serve as pillars or struts in MOF architectures, connecting metal nodes to form extended porous networks. The geometry, rigidity, and electronic properties of these linkers profoundly influence the final topology, stability, and functionality of the MOF. While 4,4'-bipyridine has been a workhorse in the field, the introduction of bridging moieties between the pyridyl rings, such as in 1,2-di(pyridin-4-yl)ethyne, offers a powerful strategy for fine-tuning MOF properties.
This guide will focus on a comparative analysis of three key types of bipyridyl linkers, with a special emphasis on the unique attributes of the ethyne-bridged variant.
The introduction of an ethyne (-C≡C-) bridge in 1,2-di(pyridin-4-yl)ethyne imparts significant structural and electronic consequences compared to the direct linkage in 4,4'-bipyridine or the flexible ethane bridge in 1,2-bis(4-pyridyl)ethane. The linear and rigid nature of the ethyne unit can lead to more predictable and robust framework topologies. Furthermore, the π-conjugation extended across the linker influences the electronic properties of the resulting MOF, impacting its photophysical and catalytic behavior.
To provide a clear and objective comparison, the following sections will delve into key performance metrics of MOFs constructed with these different bipyridyl linkers.
The stability of a MOF is a critical parameter for its practical application. The rigidity of the linker can play a significant role in the thermal robustness of the framework.
A study on a zinc-based MOF constructed with 1,2-di(pyridin-4-yl)ethyne and terephthalic acid reported its thermal behavior.[1] Thermogravimetric analysis (TGA) revealed that the framework begins to decompose at temperatures above 270 °C, following the initial loss of guest solvent molecules. While direct comparative studies with isostructural MOFs are limited, the introduction of rigid pillars like bipyridine is a known strategy to enhance framework stability.[2] The rigid ethyne bridge in 1,2-di(pyridin-4-yl)ethyne is expected to contribute positively to the overall thermal stability of the resulting MOF.
In terms of chemical stability, the nature of the metal-ligand bond is a primary determinant. However, the hydrophobicity and electronic nature of the linker can also play a role. The incorporation of different organic linkers in Zr-based MOFs has been shown to significantly alter their chemical and thermal stability.[3]
Note: Direct comparison is challenging due to different framework compositions. Data is indicative of the stability of MOFs containing these linkers.
The choice of bipyridyl linker directly impacts the porosity and gas adsorption characteristics of a MOF by influencing the framework's topology and pore dimensions. Longer or more rigid linkers can lead to larger pore volumes and surface areas.
The rigidity and length of 1,2-di(pyridin-4-yl)ethyne suggest its potential for creating MOFs with significant porosity. The linear nature of the linker can facilitate the formation of well-defined channels, which is advantageous for gas storage and separation applications.
Note: This table showcases the gas adsorption capabilities of MOFs with different bipyridyl linkers. Direct comparison requires isostructural materials.
Bipyridine-based MOFs are excellent platforms for catalysis, either through the inherent activity of the metal nodes or by post-synthetic modification of the bipyridyl units with catalytic metal complexes. The electronic properties and steric environment of the bipyridyl linker can significantly influence the catalytic activity.
Studies have shown that engineering the bipyridyl linker by introducing substituents can dramatically enhance catalytic performance. For example, in a series of mixed-linker bipyridyl MOF-supported palladium(II) catalysts, modifications to the stereoelectronic properties of the linker units significantly impacted their activity in Suzuki-Miyaura cross-coupling reactions.[8] While a direct comparison involving 1,2-di(pyridin-4-yl)ethyne in a catalytic study was not found, its conjugated system could influence the electronic communication with a coordinated catalytic metal, potentially modulating its activity. The rigidity of the linker can also contribute to the stability and recyclability of the catalyst by preventing deactivation pathways.
The extended π-conjugation of 1,2-di(pyridin-4-yl)ethyne makes it a particularly interesting candidate for the development of luminescent MOFs. The electronic structure of the linker can give rise to ligand-based luminescence, which can be modulated by the metal center and the overall framework architecture.
While direct comparative photoluminescence studies are scarce, research on MOFs with other conjugated bipyridyl linkers demonstrates their potential. For instance, MOFs based on a BODIPY-derived bipyridine linker exhibit strong photoluminescent emissions.[9] The incorporation of conjugated systems is a well-established strategy for designing luminescent MOFs.[10] The ethyne bridge in 1,2-di(pyridin-4-yl)ethyne is expected to facilitate efficient intramolecular charge transfer and lead to interesting photophysical properties, making MOFs constructed from it promising for applications in sensing and optoelectronics.
The synthesis and characterization of bipyridyl-based MOFs typically follow established procedures in MOF chemistry.
This protocol is adapted from the synthesis of a Zn(II) MOF with 1,2-di(pyridin-4-yl)ethyne and terephthalic acid.[1]
The choice of bipyridyl linker is a critical design parameter in the synthesis of functional MOFs. 1,2-Di(pyridin-4-yl)ethyne, with its rigid and conjugated structure, presents a compelling alternative to more conventional bipyridyl linkers. Its incorporation into MOF architectures is anticipated to yield frameworks with enhanced thermal stability, predictable topologies, and interesting electronic and photophysical properties.
While direct comparative studies are still emerging, the available data and the fundamental principles of MOF chemistry suggest that 1,2-di(pyridin-4-yl)ethyne holds significant promise for the development of advanced materials for gas storage, catalysis, and sensing. Further research focusing on the synthesis of isostructural series of MOFs with varying bipyridyl linkers will be invaluable in elucidating the precise structure-property relationships and unlocking the full potential of these versatile building blocks.
-
Manna, K., Zhang, T., Greene, F. X., & Lin, W. (2015). Bipyridine- and Phenanthroline-Based Metal–Organic Frameworks for Highly Efficient and Tandem Catalytic Organic Transformations via Directed C–H Activation. Journal of the American Chemical Society, 137(7), 2665–2673. [Link]
-
Manna, K., Zhang, T., & Lin, W. (2016). Impact of Linker Engineering on the Catalytic Activity of Metal–Organic Frameworks Containing Pd(II)–Bipyridine Complexes. ACS Catalysis, 6(9), 6324–6328. [Link]
-
Manna, K., Zhang, T., Greene, F. X., & Lin, W. (2016). Impact of Linker Engineering on the Catalytic Activity of Metal– Organic Frameworks Containing Pd(II)-Bipyridine Complexes. Iowa State University Digital Repository. [Link]
-
Wang, C., Zhang, T., & Lin, W. (2012). Two photoluminescent metal–organic frameworks based on a BODIPY-derived bipyridine ligand. CrystEngComm, 14(19), 6241-6244. [Link]
-
Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties. CrystEngComm, 11(11), 2313-2317. [Link]
-
Lysova, A. A., Samsonenko, D. G., Dorovatovskii, P. V., Lazarenko, V. A., Khrustalev, V. N., Kovalenko, K. A., ... & Fedin, V. P. (2020). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Molecules, 25(21), 5064. [Link]
-
Albrecht, M., J-P. J. F., & Kh, S. (2012). A Metal-Organic Framework Constructed of 1,2-Di(pyridin-4-yl)ethyne, Terephthalic Acid, and Zinc(II) Nitrate. Zeitschrift für Naturforschung B, 67(2), 103-106. [Link]
-
Albrecht, M., J-P. J. F., & Kh, S. (2014). A Metal-Organic Framework Constructed of 1,2-Di(pyridin-4-yl)ethyne, Terephthalic Acid, and Zinc(II) Nitrate. ResearchGate. [Link]
-
Manna, K., Zhang, T., Greene, F. X., & Lin, W. (2015). Bipyridine- and phenanthroline-based metal-organic frameworks for highly efficient and tandem catalytic organic transformations via directed C-H activation. PubMed. [Link]
-
Manna, K., Zhang, T., Greene, F. X., & Lin, W. (2015). Bipyridine- and phenanthroline-based metal-organic frameworks for highly efficient and tandem catalytic organic transformations via directed C-H activation. Semantic Scholar. [Link]
-
protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [Link]
-
Albrecht, M., Feldmann, J.-P. J., & Schotten, K. (2012). A Metal-Organic Framework Constructed of 1,2-Di(pyridin-4-yl)ethyne, Terephthalic Acid, and Zinc(II) Nitrate. Zeitschrift für Naturforschung B, 67(2), 103-106. [Link]
-
Shekhah, O., Wang, H., Kowarik, S., Schreiber, F., Paulus, M., Tolan, M., ... & Wöll, C. (2007). Step-by-Step Route for the Synthesis of Metal-Organic Frameworks. Journal of the American Chemical Society, 129(49), 15118–15119. [Link]
-
Getachew, N., Tadesse, S., & Gashaw, M. (2022). Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs). RSC Advances, 12(49), 32049-32055. [Link]
-
Forgan, R. S. (2017). Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews, 46(1), 123-134. [Link]
-
Forgan, R. S. (2014). Crystallography of metal–organic frameworks. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(5), 779-793. [Link]
-
Kim, H. C., Huh, S., Kim, J. Y., Moon, H. R., Lee, D. N., & Kim, Y. (2015). Zn-MOFs Containing Flexible α,ω-Alkane (or Alkene)-Dicarboxylates and 1,2-Bis(4-pyridyl)ethane Ligands: CO2 Sorption and Photoluminescence. Crystal Growth & Design, 15(7), 3348–3357. [Link]
-
Wang, C., & Lin, W. (2013). Bipyridine-Based Nanosized Metal−Organic Framework with Tunable Luminescence by a Postmodification with Eu(III): An Experimental and Theoretical Study. The Journal of Physical Chemistry C, 117(25), 13126–13132. [Link]
-
Lustig, W. P., Mukherjee, S., Rudd, N. D., Desai, A. V., Li, J., & Ghosh, S. K. (2017). Metal-organic frameworks as a tunable platform for designing functional molecular materials. Journal of the American Chemical Society, 139(37), 12876-12894. [Link]
-
Escobar-Hernandez, H. U., Pérez, L. M., Hu, P., Soto, F. A., Papadaki, M. I., Zhou, H. C., & Wang, Q. (2022). Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Industrial & Engineering Chemistry Research, 61(20), 6835–6852. [Link]
-
ResearchGate. (2015). B.E.T. surface area and total pore volume of synthesized MOFs. ResearchGate. [Link]
-
Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. (2009). Luminescent metal-organic frameworks. Chemical Society Reviews, 38(5), 1330-1352. [Link]
-
ResearchGate. (2018). Powder X-ray diffraction patterns for (a) synthesized Cd-MOF and (b) [Cd 2 (TBA) 2 (bipy)(DMA) 2 ]. ResearchGate. [Link]
-
ResearchGate. (2016). Powder X-ray Diffraction (PXRD) patterns of the mixed linker MOFs. ResearchGate. [Link]
-
ResearchGate. (2012). Powder X-ray di ff raction patterns of simulated MOF-253, methanol-... ResearchGate. [Link]
-
Kim, H. C., Huh, S., Kim, J. Y., Moon, H. R., Lee, D. N., & Kim, Y. (2017). Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands. CrystEngComm, 19(1), 123-132. [Link]
-
ResearchGate. (2017). Comparison of the detailed structures for MOFs 1 and 2. ResearchGate. [Link]
-
DeCoste, J. B., Peterson, G. W., Jasuja, H., Glover, T. G., Huang, Y. G., & Walton, K. S. (2013). Stability and degradation mechanisms of metal–organic frameworks containing the Zr6O4(OH)4 secondary building unit. Journal of Materials Chemistry A, 1(18), 5642-5649. [Link]
-
ResearchGate. (2010). Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. ResearchGate. [Link]
-
ResearchGate. (2016). Relationship between BET surface area and the pore volume, V... ResearchGate. [Link]
-
Li, B., Wen, H. M., Wang, H., Wu, H., & Zhou, W. (2016). Tuning MOF Stability and Porosity via Adding Rigid Pillars. Inorganic Chemistry, 55(1), 211-216. [Link]
-
Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties. CrystEngComm, 11(11), 2313-2317. [Link]
-
ResearchGate. (2017). Photoluminescence (PL) spectra: (blue: MOF‐1, purple: MOF‐2, black: tipe). ResearchGate. [Link]
-
ResearchGate. (2019). Photoluminescence spectra of Ln-MOFs a Pr-MOF b Sm-MOF c Dy-MOF and d... ResearchGate. [Link]
-
Macreadie, L. (2022). Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. University of Adelaide. [Link]
-
Pal, T. K., & Bharadwaj, P. K. (2015). Role of 4,4′-bipyridine versus longer spacers 4,4′-azobipyridine, 1,2-bis(4-pyridyl)ethylene, and 1,2-bis(pyridin-3-ylmethylene)hydrazine in the formation of thermally labile metallophosphate coordination polymers. Inorganic Chemistry Frontiers, 2(2), 147-156. [Link]
-
Campbell, M. G., Sheberla, D., Liu, S. F., Swager, T. M., & Dincă, M. (2024). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. The Journal of Physical Chemistry C. [Link]
-
ResearchGate. (2015). MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application. ResearchGate. [Link]
-
ProQuest. (2015). Synthesis and Characterization of Novel Metal-Organic Frameworks. ProQuest. [Link]
-
Zhang, Y. B., & Zhou, H. C. (2022). Pore Engineering in Metal–Organic Frameworks for Enhanced Hydrocarbon Adsorption and Separation. Accounts of Materials Research, 3(1), 101-112. [Link]
-
ResearchGate. (2013). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. ResearchGate. [Link]
-
Chen, D. M., Zhang, N., Liu, C. S., & Chen, C. L. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Sensors, 18(4), 1146. [Link]
-
Gómez-Gualdrón, D. A., Moghadam, P. Z., Hupp, J. T., Farha, O. K., & Snurr, R. Q. (2016). Adsorption in Pyrene-Based Metal–Organic Frameworks: The Role of Pore Structure and Topology. Journal of the American Chemical Society, 138(1), 215-224. [Link]
-
Demeshko, S., Dechert, S., & Meyer, F. (2017). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design, 17(10), 5421–5429. [Link]
-
Li, H., Dong, Y., Li, Y., Wang, Y., & Wang, H. (2023). Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath. Analytical Chemistry, 95(4), 2269–2276. [Link]